molecular formula C23H19F3N2O4 B4301889 2-{benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate

2-{benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate

Cat. No. B4301889
M. Wt: 444.4 g/mol
InChI Key: SDNPETXCBDVCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{Benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-{Benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. By inhibiting COX-2, this compound reduces the production of inflammatory mediators, thereby reducing inflammation and pain. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-{Benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate has been found to have anti-inflammatory and analgesic properties, which make it effective in the treatment of various inflammatory conditions. It has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. However, further studies are needed to determine its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{Benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate in lab experiments is its ability to inhibit COX-2, which makes it a useful tool for studying the role of COX-2 in various physiological and pathological conditions. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-{Benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate. One direction is to further investigate its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Another direction is to study its safety and efficacy in humans, as it has shown promising results in animal studies. Additionally, further studies are needed to determine its potential use in the treatment of other inflammatory conditions.

Scientific Research Applications

2-{Benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties and has been used in the treatment of various inflammatory conditions. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

2-[N-benzyl-2-nitro-4-(trifluoromethyl)anilino]ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O4/c24-23(25,26)19-11-12-20(21(15-19)28(30)31)27(16-17-7-3-1-4-8-17)13-14-32-22(29)18-9-5-2-6-10-18/h1-12,15H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNPETXCBDVCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCOC(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{Benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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